Ethyl 2-amino-4-chloro-pyridine-3-carboxylate Ethyl 2-amino-4-chloro-pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984236
InChI: InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15984236

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate -

Specification

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name ethyl 2-amino-4-chloropyridine-3-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
Standard InChI Key AKANVIVADNJDCT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CN=C1N)Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 2-amino-4-chloropyridine-3-carboxylate, reflects its substitution pattern on the pyridine ring. The amino group at position 2 contributes to hydrogen-bonding capabilities, while the chlorine atom at position 4 enhances electrophilic reactivity. The ethyl ester at position 3 provides solubility in organic solvents and serves as a handle for further derivatization .

Key Molecular Properties

PropertyValue
Molecular FormulaC8H9ClN2O2\text{C}_8\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight200.62 g/mol
SMILESCCOC(=O)C1=C(C=CN=C1N)Cl
InChI KeyAKANVIVADNJDCT-UHFFFAOYSA-N
CAS Registry Number1554141-51-3

The planar pyridine ring facilitates π-π stacking interactions, which are critical in protein-ligand binding. Computational models predict a dipole moment of 4.2 D, aligning with its moderate polarity .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition under strong acidic (pH < 2) or alkaline (pH > 10) conditions, necessitating storage at 2–8°C in inert environments .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (ester C=O stretch) and 3350 cm1^{-1} (N-H stretch of the amino group) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.35 (t, 3H, -CH2_2CH3_3), δ 4.30 (q, 2H, -OCH2_2), δ 6.85 (d, 1H, pyridine H5), δ 8.10 (s, 1H, pyridine H6) .

    • 13C^{13}\text{C}: δ 14.1 (-CH2_2CH3_3), δ 61.8 (-OCH2_2), δ 122.4 (C5), δ 140.2 (C6), δ 165.4 (C=O) .

Applications in Medicinal Chemistry

Ethyl 2-amino-4-chloro-pyridine-3-carboxylate serves as a scaffold for kinase inhibitors and antimicrobial agents. Derivatives of this compound have demonstrated:

  • Kinase Inhibition: Analogous pyrrolopyrimidine derivatives exhibit nanomolar inhibition of EGFR and VEGFR2, key targets in oncology.

  • Antibacterial Activity: Chloropyridine esters show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

DerivativeBiological ActivityIC50_{50}/MIC
Pyridine-3-carboxamideEGFR Inhibition12 nM
Chloropyridine esterAntibacterial6 µg/mL (S. aureus)

Future Directions and Research Opportunities

Current research gaps include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Materials Science Applications: Exploring use in organic semiconductors due to the pyridine ring’s electron-deficient nature.

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